3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol
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Overview
Description
3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound includes a triazine ring substituted with a chloro-methylphenyl group and a hydroxyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and cyanuric chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Agricultural Chemistry: It is explored as a potential herbicide or pesticide, given its ability to interfere with specific biological pathways in plants.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with molecular targets such as enzymes and receptors. For example, in medicinal applications, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . In agricultural applications, it may inhibit specific enzymes involved in plant growth, leading to its herbicidal effects .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative with similar anti-inflammatory properties.
Chlorotriazine Derivatives: Compounds with similar triazine ring structures and substitution patterns.
Uniqueness
3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11ClN4O |
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Molecular Weight |
250.68 g/mol |
IUPAC Name |
3-(3-chloro-2-methylanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H11ClN4O/c1-6-8(12)4-3-5-9(6)13-11-14-10(17)7(2)15-16-11/h3-5H,1-2H3,(H2,13,14,16,17) |
InChI Key |
DSZFYODZAYDAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NN=C(C(=O)N2)C |
Origin of Product |
United States |
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